BHBM

Beschreibung

Eigenschaften

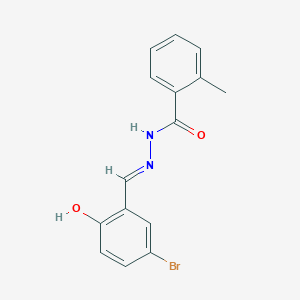

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREZUYGIIHJUAR-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of BHBM

Abstract

BHBM (N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) is an aromatic acylhydrazone that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. Its primary mechanism of action involves the targeted inhibition of fungal sphingolipid biosynthesis, a pathway crucial for fungal virulence and structural integrity. This disruption leads to a cascade of downstream effects, including the impairment of vesicular transport and cell cycle progression, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying BHBM's antifungal properties, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The foundational mechanism of BHBM's antifungal activity is the specific inhibition of glucosylceramide (GlcCer) synthesis in fungi.[1] Sphingolipids are essential components of fungal cell membranes and are integral to various cellular processes, including signaling and the maintenance of membrane structure.[2][3] By targeting the synthesis of GlcCer, BHBM selectively disrupts fungal membrane integrity and function without affecting the analogous pathways in mammalian cells.[1] This targeted inhibition leads to the accumulation of intracellular vesicles and significant alterations in fungal cell morphology.[1][4]

Cellular Targets and Signaling Pathways

Deep-sequencing analysis of BHBM-resistant mutants of C. neoformans has identified four key protein targets that are central to its mechanism of action: APL5, COS111, MKK1, and STE2.[1][4] These proteins are involved in two critical cellular processes: vesicular transport and cell cycle progression. The inhibition of GlcCer synthesis by BHBM directly or indirectly affects the function of these proteins, leading to the observed antifungal effects.

Disruption of Vesicular Transport

The accumulation of intracellular vesicles observed upon BHBM treatment points to a severe disruption in the fungal vesicular transport system.[1] This system is vital for the secretion of virulence factors and the proper localization of membrane components.[5][6] APL5 is a known component of the AP-3 adaptor complex, which is involved in Golgi-to-vacuole transport.[7] The dysregulation of this pathway due to BHBM's activity likely contributes to the observed defects in vesicle trafficking.

Impairment of Cell Cycle Progression

BHBM-induced disruption also extends to the fungal cell cycle. The identified targets COS111, MKK1, and STE2 are known to play roles in cell cycle regulation.[1][4]

-

MKK1 is a MAP kinase kinase involved in the cell wall integrity pathway, which is crucial for cell cycle-dependent cell wall synthesis.[1][8]

-

STE2 is a pheromone receptor that, in yeast, can trigger cell cycle arrest upon activation.[9][10] While its precise role in the context of BHBM's action requires further elucidation, its identification as a target suggests an interference with signaling pathways that control cell proliferation.

-

The specific function of COS111 in this context is less defined in the available literature but is implicated in the broader network of cell cycle control.

The collective impact on these targets leads to a halt in fungal cell division and proliferation.

Below is a diagram illustrating the proposed signaling pathway affected by BHBM.

Quantitative Data

The available quantitative data for BHBM primarily consists of in vitro antifungal susceptibility testing results, specifically Minimum Inhibitory Concentration (MIC) values against various fungal species. No quantitative binding affinity data (e.g., Kd, IC50, or EC50) for BHBM with its identified protein targets (APL5, COS111, MKK1, STE2) is available in the reviewed literature.

Table 1: In Vitro Antifungal Activity of BHBM

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Cryptococcus neoformans | H99 | 1 |

| Cryptococcus neoformans | (Fluconazole-resistant) | 1 - 2 |

| Cryptococcus gattii | Various virulent strains | 0.5 - 2 |

| Cryptococcus species | Various | 0.25 - 8 |

Data sourced from mBio 2015, 6(3):e00647-15.[1]

Table 2: In Vivo Efficacy of BHBM in a Murine Model of Cryptococcosis

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (at 60 days) |

|---|---|---|

| Untreated | - | 0% |

| BHBM | 1.2 | 90% |

Data from a mouse model of intranasal infection with C. neoformans. Sourced from mBio 2015, 6(3):e00647-15.[1]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to elucidate the mechanism of action of BHBM. It is important to note that these are representative protocols and may not reflect the exact, detailed procedures used in the original research, as those were not fully available in the public domain.

Glucosylceramide (GlcCer) Synthesis Inhibition Assay

This assay is designed to quantify the inhibition of GlcCer synthesis in fungal cells upon treatment with an inhibitor.

Methodology:

-

Cell Culture: Grow fungal cells (e.g., C. neoformans) to mid-log phase in an appropriate liquid medium.

-

Inhibitor Treatment: Aliquot the cell culture and treat with a range of concentrations of BHBM or a vehicle control.

-

Radiolabeling: Add a radiolabeled precursor for sphingolipid synthesis, such as [3H]palmitate, to each culture.

-

Incubation: Incubate the cultures for a sufficient period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method, such as the Bligh-Dyer method (chloroform/methanol/water).

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using a solvent system that separates different lipid species.

-

Analysis: Visualize and quantify the radiolabeled GlcCer spot using autoradiography or by scraping the corresponding band from the TLC plate and measuring radioactivity with a scintillation counter. The reduction in labeled GlcCer in BHBM-treated samples compared to the control indicates the degree of inhibition.

Generation and Sequencing of Drug-Resistant Mutants

This protocol outlines a general approach for generating and identifying mutations that confer resistance to an antifungal agent.

Methodology:

-

Mutant Generation: Grow a large population of the wild-type fungal strain. Spontaneous mutants can be selected, or mutagenesis can be induced using methods such as UV irradiation or exposure to a chemical mutagen (e.g., ethyl methanesulfonate).

-

Selection: Plate the fungal population onto solid agar (B569324) medium containing a concentration of BHBM that is lethal to the wild-type strain (e.g., several multiples of the MIC).

-

Isolation and Verification: Isolate colonies that grow on the selective medium. Re-streak the isolates on selective medium to confirm their resistance. The MIC of BHBM for each resistant mutant should be determined to quantify the level of resistance.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain.[11]

-

Whole-Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted genomic DNA.[12][13]

-

Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain. Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations that are present in the resistant mutants but absent in the wild-type. Genes with recurrent mutations across independently generated resistant isolates are strong candidates for being involved in the drug's mechanism of action or resistance.[14]

In Vivo Murine Model of Cryptococcosis

This protocol describes a common method for establishing a fungal infection in mice to test the efficacy of an antifungal compound.

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).[6]

-

Inoculum Preparation: Prepare a suspension of C. neoformans cells at a defined concentration in sterile saline or phosphate-buffered saline (PBS).

-

Infection: Anesthetize the mice and infect them via intranasal or intratracheal inoculation to establish a pulmonary infection that can disseminate to the brain.[6] A typical inoculum might be 5 x 105 cells.[1]

-

Treatment: Begin treatment with BHBM (e.g., 1.2 mg/kg/day administered intraperitoneally) or a vehicle control at a specified time point post-infection.

-

Monitoring: Monitor the mice daily for signs of illness and record survival data.

-

Endpoint Analysis: At the end of the study or at specific time points, mice can be euthanized, and organs (e.g., lungs, brain) can be harvested to determine the fungal burden by plating homogenized tissue and counting colony-forming units (CFUs).

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of C. neoformans (e.g., 1 x 105 cells/mL) in a suitable broth medium (e.g., RPMI 1640).[5]

-

Exposure: Add BHBM at various concentrations (e.g., 2x MIC, 4x MIC) to the fungal suspension. Include a drug-free control.

-

Incubation: Incubate the cultures at an appropriate temperature (e.g., 35°C) with shaking.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove aliquots from each culture.[5]

-

Quantification: Serially dilute the aliquots and plate them on agar plates to determine the number of viable cells (CFUs).

-

Analysis: Plot the log10 CFU/mL versus time for each concentration of BHBM. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Conclusion

BHBM represents a promising antifungal agent with a well-defined, fungus-specific mechanism of action. By inhibiting the synthesis of glucosylceramide, it triggers a cascade of events that disrupt essential cellular processes, including vesicular transport and cell cycle progression, through its interaction with key protein targets. While the broad strokes of its mechanism are understood, further research is required to elucidate the precise molecular interactions between BHBM and its targets, including the determination of binding affinities. The development of detailed, standardized protocols for the key assays will be crucial for the continued investigation and potential clinical development of BHBM and other compounds in its class.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 4. Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection [frontiersin.org]

- 7. In Vivo Modeling of Cryptococcus neoformans Infection and Collection of Murine Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 10. Generation of stable mutants and targeted gene deletion strains in Cryptococcus neoformans through electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saturation transposon mutagenesis enables genome-wide identification of genes required for growth and fluconazole resistance in the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Genetic mutations in Cryptococcus neoformans pyrimidine salvage pathway enzymes contribute to reduced susceptibility against 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

BHBM chemical structure and properties

An In-depth Technical Guide to BHBM: A Novel Antifungal Agent

Introduction

BHBM, also known as 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, is an aromatic acylhydrazone that has emerged as a promising antifungal agent.[1] It exhibits potent activity against a range of pathogenic fungi, most notably Cryptococcus neoformans, a major cause of fungal meningitis, especially in immunocompromised individuals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of BHBM, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

BHBM is a synthetic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of BHBM

| Property | Value | Reference |

| Formal Name | 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide | [2] |

| CAS Number | 302807-84-7 | [2] |

| Molecular Formula | C₁₅H₁₃BrN₂O₂ | [2] |

| Formula Weight | 333.2 g/mol | [2] |

| Purity | ≥95% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| SMILES | O=C(N/N=C/C1=CC(Br)=CC=C1O)C2=CC=CC=C2C | [2] |

| InChI Code | InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | [2] |

Mechanism of Action

BHBM exerts its antifungal effect by selectively inhibiting the synthesis of glucosylceramide (GlcCer) in fungi.[2][3] GlcCer is a crucial sphingolipid required for fungal cell division and is essential for the pathogenicity of many fungi.[2] Notably, BHBM shows selectivity for the fungal GlcCer synthesis pathway, with minimal effect on mammalian cells.[3]

Caption: Signaling pathway of BHBM's mechanism of action.

Pharmacological Properties

In Vitro Antifungal Activity

BHBM has demonstrated potent in vitro activity against a variety of pathogenic fungi. The minimum inhibitory concentrations (MICs) for several clinically relevant species are presented in the table below.

Table 2: In Vitro Antifungal Activity of BHBM

| Fungal Species | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | 1 (MIC₈₀) | [2] |

| Cryptococcus gattii (virulent strains) | 0.5 - 2 | [3] |

| Cryptococcus neoformans (fluconazole-resistant) | 1 - 2 | [3] |

| Rhizopus oryzae | Active | [3] |

| Blastomyces dermatitis | Active | [3] |

| Histoplasma capsulatum | Active | [3] |

| Pneumocystis murina | Active | [3] |

| Pneumocystis jirovecii | Active | [3] |

| Candida krusei | 2 - 32 | [3] |

| Candida glabrata | 2 - 32 | [3] |

| Aspergillus fumigatus | 2 - 32 | [3] |

| Coccidioides spp. | 2 - 32 | [3] |

| Candida albicans | > 32 | [3] |

In Vivo Efficacy

In a murine model of C. neoformans infection, administration of BHBM at a dose of 1.2 mg/kg per day resulted in a significant increase in survival.[2] This demonstrates the potential of BHBM as a therapeutic agent for cryptococcosis.

Pharmacokinetics

Pharmacokinetic studies of BHBM have been conducted in mice, with the compound administered via intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) routes. The plasma concentration-time profiles indicate that BHBM is rapidly absorbed and distributed. Further studies are required to fully characterize the pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Experimental Protocols

Chemical Synthesis

The synthesis of BHBM involves the condensation of 2-methylbenzohydrazide (B1293746) with 5-bromo-2-hydroxybenzaldehyde. A general protocol for the synthesis of acylhydrazones is as follows:

Caption: General workflow for the synthesis of BHBM.

Detailed Methodology:

-

Equimolar amounts of 2-methylbenzohydrazide and 5-bromo-2-hydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of an acid (e.g., hydrochloric acid) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under a vacuum to yield pure BHBM.

In Vitro Glucosylceramide Synthesis Assay

This assay is used to determine the inhibitory effect of BHBM on GlcCer synthesis in fungal and mammalian cells.[3]

Methodology:

-

C. neoformans or J774 murine macrophage cells are cultured to the logarithmic growth phase.

-

The cells are then incubated with varying concentrations of BHBM.

-

[³H]palmitate is added to the cell cultures as a radiolabel for newly synthesized lipids.

-

After incubation, the total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled GlcCer is quantified using a phosphorimager or by scraping the corresponding bands from the TLC plate and measuring the radioactivity by liquid scintillation counting.

-

The inhibition of GlcCer synthesis is calculated by comparing the amount of radiolabeled GlcCer in treated versus untreated cells.

Caption: Experimental workflow for the in vitro GlcCer synthesis assay.

In Vivo Murine Model of Cryptococcosis

This model is used to evaluate the in vivo efficacy of BHBM against C. neoformans.

Methodology:

-

A suitable strain of mice (e.g., A/Jcr) is used for the study.

-

Mice are infected with a lethal inoculum of C. neoformans via an appropriate route, such as intranasal or intravenous injection.

-

Treatment with BHBM (e.g., 1.2 mg/kg/day) or a vehicle control is initiated at a specified time point post-infection.

-

The treatment is administered for a defined duration.

-

The survival of the mice in the treated and control groups is monitored daily.

-

The efficacy of BHBM is determined by comparing the median survival time of the treated group to the control group.

Conclusion

BHBM is a novel acylhydrazone with potent and selective antifungal activity against a broad range of pathogenic fungi, including drug-resistant strains of Cryptococcus. Its mechanism of action, involving the inhibition of fungal glucosylceramide synthesis, represents a promising target for antifungal drug development. The in vivo efficacy demonstrated in a murine model of cryptococcosis further underscores its therapeutic potential. Continued research into the optimization of its pharmacokinetic properties and further preclinical and clinical evaluation are warranted to establish its role in the management of invasive fungal infections.

References

The Discovery and Synthesis of BHBM: A Novel Antifungal Agent Targeting Fungal Sphingolipid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BHBM, chemically identified as N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, represents a novel class of antifungal compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BHBM. It details the experimental protocols for its synthesis and for key assays used to evaluate its antifungal properties. Quantitative data on its efficacy against a range of pathogenic fungi are presented in structured tables for clear comparison. Furthermore, this guide illustrates the signaling pathway affected by BHBM and the experimental workflows using Graphviz diagrams, offering a visual representation of its molecular interactions and the methodologies for its investigation. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of antifungal drug discovery and development.

Discovery of BHBM

BHBM was identified through the screening of a chemical library for compounds that specifically inhibit the synthesis of fungal glucosylceramide (GlcCer), a critical component of the fungal cell membrane that is absent in mammals. This targeted approach led to the discovery of a new class of antifungal agents, with BHBM emerging as a lead compound due to its potent and selective activity against a broad spectrum of pathogenic fungi, including drug-resistant strains.

Synthesis of BHBM

BHBM is synthesized through a condensation reaction between 2-methylbenzohydrazide (B1293746) and 3-bromo-4-hydroxybenzaldehyde (B1265673). The general synthetic scheme involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone.

Experimental Protocol: Synthesis of N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM)

Materials:

-

2-methylbenzohydrazide

-

3-bromo-4-hydroxybenzaldehyde

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of 2-methylbenzohydrazide and 3-bromo-4-hydroxybenzaldehyde in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol to yield pure N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM).

-

The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action

BHBM exerts its antifungal effect by selectively inhibiting the synthesis of glucosylceramide (GlcCer) in fungi. GlcCer is a key sphingolipid in fungal cell membranes, playing a crucial role in cell integrity, signaling, and virulence. The inhibition of GlcCer synthesis disrupts these processes, leading to fungal cell death.

Signaling Pathway of BHBM Action

The inhibition of GlcCer synthase by BHBM leads to the accumulation of precursor molecules, such as dihydroceramide (B1258172) and phytoceramide, and a depletion of GlcCer. This disruption in the sphingolipid pathway has downstream effects on vesicular trafficking and cell membrane integrity.

Caption: BHBM inhibits GlcCer synthase, disrupting sphingolipid balance and leading to cell death.

Quantitative Data on Antifungal Activity

The antifungal activity of BHBM has been evaluated against a variety of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify its efficacy.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Cryptococcus neoformans | 0.25 - 8 | 4 | [1][2] |

| Cryptococcus gattii | 0.5 - 2 | Not Reported | [1] |

| Candida albicans | Not Reported | Not Reported | |

| Aspergillus fumigatus | Not Reported | Not Reported | |

| Rhizopus oryzae | Highly Active | Not Reported | [1] |

| Blastomyces dermatitidis | Highly Active | Not Reported | [1] |

| Histoplasma capsulatum | Highly Active | Not Reported | [1] |

| Pneumocystis murina | Highly Active | Not Reported | [1] |

| Pneumocystis jirovecii | Highly Active | Not Reported | [1] |

Note: "Highly Active" indicates significant inhibition was observed, but specific MIC values were not provided in the cited sources. Further research is needed to quantify the exact MICs for these species.

Experimental Protocols

Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure to determine the MIC and MFC of an antifungal agent.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining MIC and MFC using the broth microdilution method.

Glucosylceramide Synthesis Inhibition Assay

This assay is used to confirm that BHBM directly inhibits the synthesis of GlcCer in fungal cells. It typically involves radiolabeling of sphingolipid precursors and analyzing the lipid extracts by thin-layer chromatography (TLC).

Experimental Workflow: GlcCer Synthesis Inhibition Assay

Caption: Workflow for assessing the inhibition of GlcCer synthesis by BHBM.

Conclusion

BHBM is a promising new antifungal agent with a novel mechanism of action that targets a fungal-specific pathway. Its potent activity against a wide range of pathogenic fungi, including resistant strains, highlights its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of BHBM for researchers and drug development professionals, summarizing the key data and experimental methodologies associated with its discovery and characterization. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to fully elucidate the downstream effects of GlcCer synthesis inhibition.

References

In Vitro Effects of Berbamine (BBM) on Cancer Cell Lines

An in-depth analysis of the in vitro effects of a specific compound on various cell lines is crucial for advancing research and drug development. This technical guide synthesizes the current understanding of a molecule referred to as BHBM, detailing its impact on cell viability, proliferation, and the underlying signaling pathways. Due to the potential ambiguity of the acronym "BHBM" in scientific literature, this guide focuses on the most prominently researched molecule fitting this description for which substantial in vitro data is available: Berbamine (BBM) , a bis-benzylisoquinoline alkaloid. Should "BHBM" refer to a different compound, the provided data would need to be re-evaluated.

Berbamine has been investigated for its potential anticancer properties in various cancer cell lines. Studies have demonstrated its ability to inhibit cell growth, induce cell death, and impede cell migration and invasion.

Data on Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological process. The following table summarizes the IC50 values of Berbamine in different lung cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) |

| A549 | Non-Small Cell Lung Cancer | 72 | 8.3 ± 1.3 |

| PC9 | Non-Small Cell Lung Cancer | 72 | 16.8 ± 0.9 |

Data extracted from a study on the anticancer effects of Berbamine on NSCLC.[1]

Effects on Cell Proliferation and Death

Berbamine has been shown to effectively inhibit the proliferation of lung cancer cells in a dose- and time-dependent manner.[1] Furthermore, it induces cell death, as evidenced by an increase in Trypan blue-positive cells and confirmed by ELISA assays.[1] For instance, in A549 and PC9 cells, Berbamine treatment at concentrations of 10, 20, and 40 μM significantly increased the percentage of cell death in a dose-dependent manner.[1]

Impact on Cell Migration and Invasion

The metastatic potential of cancer cells is linked to their ability to migrate and invade surrounding tissues. Berbamine has demonstrated inhibitory effects on the migration and invasion of lung cancer cells. Wound scratch assays and Transwell assays have shown that Berbamine significantly inhibits the migratory capabilities of both A549 and PC9 cells in a dose-dependent fashion.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are key experimental protocols used to assess the in vitro effects of Berbamine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., A549 and PC9) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Berbamine (e.g., 0, 5, 10, 20, 40, 80 μM) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of Berbamine that causes 50% inhibition of cell growth is calculated.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of Berbamine.

-

Incubation: Incubate the plates for approximately 2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of colonies in each well.

Wound Scratch Assay

This method is used to study cell migration.

-

Cell Seeding: Grow cells to confluence in 6-well plates.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of Berbamine.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

-

Analysis: Measure the closure of the scratch over time to quantify cell migration.

Transwell Invasion Assay

This assay measures the invasive potential of cells.

-

Chamber Preparation: Use Transwell chambers with a Matrigel-coated membrane.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium containing Berbamine.

-

Incubation: Add medium with a chemoattractant (e.g., FBS) to the lower chamber and incubate.

-

Analysis: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

-

Quantification: Count the number of invaded cells under a microscope.

Signaling Pathways Modulated by Berbamine

Berbamine exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Berbamine has been shown to inhibit this pathway by downregulating the phosphorylation of Akt.[1] This inhibition leads to downstream effects on cell growth and survival.

Caption: Berbamine inhibits the PI3K/Akt signaling pathway.

MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is regulated by MDM2. Berbamine has been found to downregulate the expression of c-Maf and MDM2, leading to an upregulation of p53 expression.[1] This increase in p53 can trigger apoptosis and cell cycle arrest.

Caption: Berbamine modulates the MDM2-p53 signaling pathway.

Experimental Workflow for In Vitro Analysis

The logical flow of experiments to characterize the in vitro effects of a compound like Berbamine typically follows a structured progression from initial screening to mechanistic studies.

References

An In-depth Technical Guide to BH3 Mimetics: Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BH3 mimetics represent a groundbreaking class of targeted cancer therapeutics designed to restore the natural process of apoptosis in malignant cells. These small molecules function by mimicking the activity of pro-apoptotic BH3-only proteins, thereby antagonizing the pro-survival BCL-2 family members that are often overexpressed in various cancers. This technical guide provides a comprehensive overview of the core principles of BH3 mimetic function, their molecular targets, and the key experimental methodologies used to characterize their activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning this promising therapeutic strategy.

Introduction to BH3 Mimetics and the BCL-2 Family

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic pathway of apoptosis.[1] This family is comprised of three main factions: the anti-apoptotic proteins (e.g., BCL-2, BCL-xL, BCL-w, MCL-1, and A1/BFL-1), the pro-apoptotic effector proteins (BAX and BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[2] In healthy cells, a delicate balance between these factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic BCL-2 proteins sequesters the effector proteins, thereby preventing apoptosis and promoting cell survival.[3]

BH3 mimetics are small molecules designed to bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, the same site that binds the BH3 domain of pro-apoptotic proteins.[4] By competitively inhibiting this interaction, BH3 mimetics liberate BAX and BAK, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the apoptotic cascade, leading to the release of cytochrome c and subsequent caspase activation.[2]

Molecular Targets and Binding Affinities of Key BH3 Mimetics

The therapeutic efficacy and potential side effects of BH3 mimetics are largely determined by their binding specificity and affinity for different anti-apoptotic BCL-2 family members. The following tables summarize the binding affinities (Ki or Kd values) of several prominent BH3 mimetics.

| BH3 Mimetic | BCL-2 | BCL-xL | BCL-w | MCL-1 | A1/BFL-1 |

| Venetoclax (ABT-199) | <0.01 nM | 48 nM | 245 nM | >444 nM | - |

| Navitoclax (ABT-263) | ≤1 nM | ≤0.5 nM | ≤1 nM | Weakly binds | - |

| ABT-737 | <1 nM | <1 nM | <1 nM | >1 µM | >1 µM |

| S63845 | No discernible binding | No discernible binding | - | 0.19 nM (Kd) | - |

Note: Data is compiled from multiple sources and measurement methods (Ki, Kd, or IC50) may vary between studies. Please refer to the cited literature for specific experimental details.

Signaling Pathways Modulated by BH3 Mimetics

The primary mechanism of action of BH3 mimetics is the direct induction of the intrinsic apoptosis pathway. The following diagram illustrates the key molecular events following the administration of a BH3 mimetic.

References

- 1. | BioWorld [bioworld.com]

- 2. S63845 | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Pharmacokinetics and Pharmacodynamics of BHBM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BHBM, N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, is an aromatic acylhydrazone with potent antifungal activity, particularly against the opportunistic pathogen Cryptococcus neoformans. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of BHBM. It details the compound's mechanism of action, which involves the targeted inhibition of fungal sphingolipid biosynthesis, leading to disruption of cell growth and virulence. This document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its molecular interactions and experimental workflows.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with unique mechanisms of action. BHBM has emerged as a promising candidate, demonstrating high efficacy against several pathogenic fungi. Its specific targeting of the fungal glucosylceramide (GlcCer) synthesis pathway, a component crucial for fungal virulence, while sparing the mammalian equivalent, highlights its potential as a selective therapeutic agent. This guide serves as a technical resource for professionals involved in the research and development of antifungal therapies.

Pharmacokinetics

Pharmacokinetic studies of BHBM have been conducted in murine models to evaluate its absorption, distribution, metabolism, and excretion. The data indicates that BHBM's bioavailability and plasma concentrations are dependent on the route of administration.

Data Summary

The following tables summarize the pharmacokinetic parameters of BHBM and a more potent derivative, D13, derived from graphical data from preclinical studies.

Table 1: Pharmacokinetic Parameters of BHBM in Mice

| Administration Route | Dose | Estimated Cmax (µg/mL) | Estimated Tmax (h) |

| Intravenous (i.v.) | 1 mg/kg | ~2.5 | ~0.1 |

| Oral (p.o.) | 20 mg/kg | ~0.5 | ~1 |

| Intraperitoneal (i.p.) | 1.6 mg/kg | ~1.0 | ~0.5 |

Table 2: Pharmacokinetic Parameters of D13 (a BHBM derivative) in Mice

| Administration Route | Dose | Estimated Cmax (µg/mL) | Estimated Tmax (h) |

| Intravenous (i.v.) | 1 mg/kg | ~3.0 | ~0.1 |

| Oral (p.o.) | 20 mg/kg | ~1.5 | ~1 |

| Intraperitoneal (i.p.) | 1.6 mg/kg | ~2.0 | ~0.5 |

Pharmacodynamics

The primary pharmacodynamic effect of BHBM is its fungicidal activity against a range of pathogenic fungi. This activity is a direct consequence of its mechanism of action.

Mechanism of Action

BHBM selectively inhibits the synthesis of glucosylceramide (GlcCer) in fungi.[1] This inhibition leads to a decrease in GlcCer levels and an accumulation of its precursors, including dihydroceramide, sphingosine, and sphingosine-1-phosphate. The disruption of sphingolipid metabolism has been shown to interfere with vesicular transport between the endoplasmic reticulum and the Golgi apparatus.[2] This interference affects cell morphology and inhibits fungal growth.[1]

Deep-sequencing of BHBM-resistant mutants of C. neoformans has identified mutations in genes encoding for proteins involved in vesicular transport and cell cycle progression, including APL5, COS111, MKK1, and STE2.[3] This suggests that BHBM's antifungal effect may be mediated through the disruption of these pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacokinetic and pharmacodynamic properties of BHBM.

Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of BHBM is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol:

-

Fungal Strain Preparation: C. neoformans strains are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

-

Compound Dilution: A stock solution of BHBM in DMSO is prepared. A two-fold serial dilution is performed in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Incubation: The plate is incubated at 35°C for 48-72 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of BHBM that causes a significant inhibition of growth compared to the drug-free control well.

References

- 1. The Cryptococcus neoformans MAP kinase Mpk1 regulates cell integrity in response to antifungal drugs and loss of calcineurin function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A constitutively active GPCR governs morphogenic transitions in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Safety and Toxicity of BHBM: A Technical Guide

Disclaimer: Initial searches for a compound specifically designated "BHBM" did not yield information on a distinct molecule with a documented safety and toxicity profile. The acronym most closely related in the search results is Berbamine (BBM) , a natural bis-benzylisoquinoline alkaloid. Therefore, this technical guide proceeds under the assumption that the intended subject of inquiry is Berbamine (BBM) and all subsequent data pertains to this compound.

This guide provides a comprehensive overview of the current understanding of the safety and toxicological profile of Berbamine (BBM), tailored for researchers, scientists, and drug development professionals.

Preclinical Safety and Toxicity Profile of Berbamine (BBM)

Berbamine, isolated from Berberis amurensis, has been investigated for its potential therapeutic effects, particularly in oncology. Preclinical studies have explored its cytotoxicity against various cancer cell lines and its in vivo effects.

1.1 In Vitro Cytotoxicity

Berbamine has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a degree of selective toxicity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.72 | [1] |

| MCF-7 | Breast Cancer | 20.92 | [1] |

1.2 In Vivo Toxicity

1.3 Genotoxicity and Mutagenicity

A comprehensive review of the genotoxicity of butylated hydroxytoluene (BHT), a different compound, indicates that BHT is not considered a significant mutagenic or genotoxic risk to humans.[2] It is crucial to note that this data for BHT should not be extrapolated to Berbamine. Detailed genotoxicity and mutagenicity studies specifically on Berbamine are required for a complete safety assessment.

Experimental Protocols

Understanding the methodologies used to assess the safety and toxicity of Berbamine is critical for interpreting the data and designing future studies.

2.1 In Vitro Cytotoxicity Assays

The cytotoxicity of Berbamine has been evaluated using a variety of standard assays.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Berbamine (BBM) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.

Protocol: Colony Formation Assay

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with different concentrations of Berbamine.

-

Incubation: The plates are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.

-

Staining: Colonies are fixed and stained with a solution like crystal violet.

-

Quantification: The number of colonies is counted, and the survival fraction is calculated relative to the control group.

Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Treatment: Cells are treated with Berbamine for a specified time.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of Berbamine.

Signaling Pathways Implicated in Berbamine's Activity

The biological effects of Berbamine, including its anti-cancer properties, are linked to its interaction with specific cellular signaling pathways.

3.1 STAT3 Signaling Pathway

Berbamine has been identified as a natural inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3] The STAT3 pathway is often constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.

Mechanism of STAT3 Inhibition by Berbamine

Caption: Postulated mechanism of Berbamine's inhibition of the STAT3 pathway.

By inhibiting STAT3, Berbamine can downregulate the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This mechanism likely contributes significantly to its observed anti-tumor effects.

Conclusions and Future Directions

The available preclinical data suggests that Berbamine (BBM) exhibits cytotoxic activity against cancer cells, with a primary mechanism of action involving the inhibition of the STAT3 signaling pathway. While it has a history of use in traditional medicine, a comprehensive, modern toxicological assessment is necessary to fully characterize its safety profile for potential clinical development.

Future research should focus on:

-

Comprehensive Toxicokinetics and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Berbamine are needed.[4][5][6]

-

In Vivo Toxicity Studies: Standardized acute and chronic toxicity studies in relevant animal models are required to determine key toxicological parameters.[7][8][9]

-

Genotoxicity and Carcinogenicity: A full battery of genotoxicity assays should be performed to assess its mutagenic and clastogenic potential.[10][11][12]

-

Safety Pharmacology: Studies to evaluate the effects of Berbamine on major organ systems are essential.

A thorough understanding of the safety and toxicity of Berbamine will be paramount for its potential translation into a modern therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of the mutagenicity/genotoxicity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hophonline.org [hophonline.org]

- 5. Physiologically based pharmacokinetic/toxicokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo models of developmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic risk in rubber manufacturing industry: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), a bromophenol compound isolated from marine algae. This document consolidates the current understanding of BDDPM's biological activities, mechanism of action, and experimental methodologies, presenting the information in a structured format to support further research and drug development efforts.

Introduction

Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) is a naturally occurring bromophenol found in marine red algae, such as Rhodomela confervoides and Leathesia nana.[1][2] It belongs to a class of halogenated phenolic compounds that have garnered significant interest for their diverse biological activities. Initial studies have revealed that BDDPM possesses notable antimicrobial, antifungal, and anticancer properties.[1][2] This review focuses on the anticancer activities of BDDPM, particularly its effects on hepatocellular carcinoma, and elucidates the underlying molecular mechanisms.

Quantitative Data Summary

The cytotoxic and anti-metastatic effects of BDDPM have been quantified in several studies. The following tables summarize the key quantitative data from the available literature.

Table 1: Cytotoxic Activity of BDDPM against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |

| BEL-7402 | Human Hepatoma | 8.7 | [1][3] |

| Hela | Human Cervical Cancer | >10 | [1] |

| RKO | Human Colon Cancer | >10 | [1] |

| HCT-116 | Human Colon Cancer | >10 | [1] |

| U87 | Human Glioblastoma | >10 | [1] |

Table 2: Anti-Metastatic Effects of BDDPM on BEL-7402 Cells

| Parameter | BDDPM Concentration (µg/mL) | Effect | Citation |

| Cell Adhesion to Fibronectin | 5.0 | Significant Inhibition | [3] |

| Cell Adhesion to Collagen IV | 5.0 | Significant Inhibition | [3] |

| Cell Migration | 5.0 | Significant Inhibition | [3] |

| Cell Migration | 10.0 | Complete Inhibition | [3] |

| Cell Invasion | 5.0 | Significant Inhibition | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

3.1. Cell Viability Assay (MTT Assay)

The cytotoxic activity of BDDPM against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Culture: Human cancer cell lines (BEL-7402, Hela, RKO, HCT-116, U87) and human vascular endothelial cells (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and incubated overnight. Subsequently, the cells were treated with various concentrations of BDDPM for 24 hours at 37°C.

-

MTT Incubation: After treatment, MTT solution was added to each well and incubated for a specified period, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

3.2. Cell Adhesion Assay

The effect of BDDPM on the adhesion of BEL-7402 cells to extracellular matrix (ECM) components was investigated.[3]

-

Plate Coating: 96-well plates were coated with fibronectin or collagen IV and blocked with bovine serum albumin.

-

Cell Treatment: BEL-7402 cells were pre-treated with different concentrations of BDDPM.

-

Adhesion: The treated cells were then seeded onto the coated plates and allowed to adhere for a specific time.

-

Quantification: Non-adherent cells were washed away, and the remaining adherent cells were quantified, typically by staining and measuring absorbance.

3.3. Cell Migration and Invasion Assays (Transwell Assay)

The inhibitory effect of BDDPM on the migration and invasion of BEL-7402 cells was assessed using a Transwell chamber system.[3]

-

Chamber Preparation: For the invasion assay, the upper chamber of the Transwell insert was coated with Matrigel. No coating was used for the migration assay.

-

Cell Seeding: BDDPM-treated BEL-7402 cells were seeded in the upper chamber in serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates were incubated to allow cells to migrate or invade through the porous membrane.

-

Analysis: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.

3.4. Western Blot Analysis

Western blotting was employed to determine the effect of BDDPM on the expression levels of proteins involved in cell adhesion and signaling.[1]

-

Protein Extraction: BEL-7402 cells were treated with BDDPM, and total protein was extracted using a lysis buffer.

-

SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β1-integrin, FAK, p-FAK, MMP-2, MMP-9, AKT, p-AKT, ERK, p-ERK). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

BDDPM has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells by modulating the β1-integrin/Focal Adhesion Kinase (FAK) signaling pathway.[1][3] This pathway is crucial for cell-extracellular matrix (ECM) interactions, which are fundamental for cell adhesion, migration, and survival.

Mechanism of Action:

-

Downregulation of β1-Integrin: BDDPM treatment leads to a decrease in the expression of β1-integrin on the surface of cancer cells.[1] Integrins are transmembrane receptors that mediate cell-ECM adhesion.

-

Inhibition of FAK Phosphorylation: The downregulation of β1-integrin subsequently inhibits the phosphorylation of Focal Adhesion Kinase (FAK), a key downstream effector of integrin signaling.[1]

-

Suppression of Downstream Signaling: The inhibition of FAK activation leads to the suppression of downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are critical for cell proliferation, survival, and motility.[1]

-

Reduced MMP Expression: BDDPM treatment also results in a significant decrease in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are responsible for degrading the ECM, a critical step in cancer cell invasion and metastasis.

The concerted effect of these molecular events is the induction of cancer cell detachment from the ECM, inhibition of migration and invasion, and ultimately, the induction of apoptosis.[1]

Diagram of the BDDPM-Modulated β1-integrin/FAK Signaling Pathway:

Caption: BDDPM inhibits cancer cell metastasis by targeting β1-integrin/FAK signaling.

Conclusion

Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) has emerged as a promising natural compound with potent anticancer and anti-metastatic properties. Its mechanism of action, centered on the disruption of the β1-integrin/FAK signaling pathway, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this review offer a valuable resource for researchers and drug development professionals seeking to build upon the current knowledge of BDDPM and explore its full therapeutic potential. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of BDDPM.

References

- 1. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans [mdpi.com]

- 3. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BHBM Analogues and Derivatives as Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its analogues, a promising class of antifungal compounds. BHBM and its derivatives have demonstrated significant efficacy against a range of clinically relevant fungi, including drug-resistant strains. Their unique mechanism of action, targeting fungal glucosylceramide (GlcCer) synthesis, presents a novel strategy for antifungal drug development. This document details the synthesis, structure-activity relationships (SAR), mechanism of action, and relevant experimental protocols for the evaluation of these compounds. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this area.

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal drug resistance, underscores the urgent need for novel therapeutic agents with new mechanisms of action. The hydrazone class of compounds has garnered significant attention due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Within this class, N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its derivatives have emerged as potent inhibitors of fungal growth. These compounds selectively target the synthesis of fungal glucosylceramide (GlcCer), a key component of the fungal cell membrane that is essential for virulence and growth in several pathogenic fungi. By disrupting this pathway, BHBM and its analogues induce fungicidal effects, making them attractive candidates for further drug development.

Synthesis of BHBM Analogues and Derivatives

The general synthesis of BHBM and its analogues involves a condensation reaction between a substituted benzohydrazide (B10538) and a substituted benzaldehyde.[1][2][3] This straightforward synthetic route allows for the generation of a diverse library of analogues by varying the substituents on both aromatic rings.

A typical synthesis protocol is as follows:

-

Formation of the Benzohydrazide Intermediate: A substituted benzoic acid is first converted to its corresponding methyl ester via esterification with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). The resulting methyl benzoate (B1203000) is then reacted with hydrazine (B178648) hydrate (B1144303) through refluxing to yield the substituted benzohydrazide.[1]

-

Condensation to Form the Hydrazone: The substituted benzohydrazide is then condensed with a substituted aldehyde in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like hydrochloric acid. The reaction mixture is typically stirred at room temperature or refluxed. The resulting hydrazone product often precipitates out of the solution and can be purified by recrystallization.[4]

General synthetic workflow for BHBM analogues.

Structure-Activity Relationship (SAR)

The antifungal activity of BHBM and its analogues is significantly influenced by the nature and position of substituents on the aromatic rings. While a comprehensive SAR study on a large library of BHBM analogues is yet to be published, preliminary data and studies on related benzohydrazide and hydrazone compounds provide valuable insights.[5][6]

Key Observations:

-

Halogen Substitution: The presence of a bromine atom at the meta-position of the benzohydrazide ring and a bromine atom on the benzylidene ring appears to be important for the antifungal activity of BHBM and its derivative D0. Halogen atoms can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with the target enzyme.

-

Hydroxyl Group: The hydroxyl group on the benzylidene ring is also a common feature in active compounds and may be involved in hydrogen bonding interactions with the active site of glucosylceramide synthase.

-

Alkyl Substituents: The methyl group at the ortho-position of the benzohydrazide moiety in BHBM may play a role in the molecule's conformation, which could be crucial for its biological activity.

-

General Trends in Hydrazones: In broader studies of antifungal hydrazones, the presence of electron-withdrawing groups on the aromatic rings often correlates with increased activity. The overall lipophilicity of the molecule is also a critical factor influencing its ability to penetrate the fungal cell membrane.

Quantitative Data

The antifungal activity of BHBM and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available quantitative data for BHBM and its derivative D0 against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of BHBM and D0

| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| BHBM | Cryptococcus neoformans | 0.25 - 8 | 4 | |

| Cryptococcus gattii | 0.5 - 2 | - | ||

| Candida krusei | 2 - 32 | - | ||

| Candida glabrata | 2 - 32 | - | ||

| Aspergillus fumigatus | 2 - 32 | - | ||

| D0 | Cryptococcus neoformans | - | 1.2 |

Table 2: In Vivo Efficacy of BHBM and D0 in a Murine Model of Cryptococcosis

| Treatment | Dosage | Survival Rate (at 60 days) | Reference |

| Untreated | - | 0% | |

| BHBM | 1.2 mg/kg/day | 90% | |

| D0 | 1.2 mg/kg/day | 70% |

Mechanism of Action

BHBM and its derivatives exert their antifungal effect by inhibiting the synthesis of fungal glucosylceramide (GlcCer). This inhibition leads to a cascade of downstream effects that ultimately result in fungal cell death.

Proposed mechanism of action for BHBM analogues.

Inhibition of Glucosylceramide Synthase

Glucosylceramide synthase is a key enzyme in the sphingolipid biosynthesis pathway in fungi. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. BHBM acts as an inhibitor of this enzyme, leading to a depletion of GlcCer in the fungal cell.

Disruption of Vesicular Trafficking and Cell Budding

Glucosylceramide and other sphingolipids are crucial for the proper functioning of cell membranes and are involved in various cellular processes, including vesicular trafficking and cell division. The depletion of GlcCer caused by BHBM disrupts these processes. Studies have shown that BHBM treatment leads to the accumulation of intracellular vesicles and defects in cell budding.

Downstream Signaling Pathways

Genetic studies in Cryptococcus neoformans have identified several genes whose products are targeted by BHBM, including APL5, COS111, MKK1, and STE2. While the precise roles of APL5 and COS111 in this context require further investigation, MKK1 and STE2 are known components of important signaling pathways.

-

MKK1/Mpk1 Pathway: MKK1 is a MAP kinase kinase that activates the MAP kinase Mpk1. The Mpk1 pathway is crucial for maintaining cell wall integrity in response to stress.[7] Inhibition of this pathway could render the fungus more susceptible to cell lysis.

-

STE2/Cpk1 Pathway: STE2 is a pheromone receptor that acts upstream of the Cpk1 MAP kinase pathway, which is involved in mating and virulence.[8] Disruption of this pathway could impair the fungus's ability to cause disease.

Signaling pathways potentially affected by BHBM.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of BHBM and its analogues.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum

-

BHBM analogue stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Drug Dilutions: Prepare a 2-fold serial dilution of the BHBM analogue in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free well as a positive control and an uninoculated well as a negative control.

-

Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC determination by broth microdilution.

Fungal Glucosylceramide Synthase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of fungal GlcCer synthase.

Materials:

-

Fungal microsomes (source of GlcCer synthase)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

BHBM analogue

-

Reaction buffer

-

Thin-layer chromatography (TLC) plate

-

Fluorescence imaging system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the fungal microsomes, UDP-glucose, and the BHBM analogue at various concentrations in the reaction buffer.

-

Initiation of Reaction: Add NBD-C6-ceramide to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.

-

Quantification: Visualize the TLC plate using a fluorescence imaging system and quantify the amount of NBD-C6-glucosylceramide formed.

-

IC50 Determination: Calculate the percent inhibition at each concentration of the BHBM analogue and determine the IC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to analyze the expression of target genes in fungi after treatment with a BHBM analogue.

Materials:

-

Fungal culture

-

BHBM analogue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target and reference genes

-

qPCR instrument

Procedure:

-

Fungal Treatment: Treat the fungal culture with the BHBM analogue at a specific concentration for a defined period. Include an untreated control.

-

RNA Extraction: Extract total RNA from the fungal cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (e.g., APL5, COS111, MKK1, STE2) and one or more stably expressed reference genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in the treated samples compared to the untreated control.

Pharmacokinetics and Toxicity

Limited information is currently available on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo toxicity of BHBM and its analogues. Preliminary studies with BHBM and D0 in mice suggest that these compounds are well-tolerated at therapeutic doses. However, comprehensive ADME and toxicology studies are essential for the further development of these compounds as clinical candidates. In silico predictions and in vitro assays can be employed in the early stages to assess potential liabilities.[9]

Conclusion and Future Directions

BHBM and its derivatives represent a promising new class of antifungal agents with a novel mechanism of action. Their ability to selectively inhibit fungal glucosylceramide synthesis provides a clear rationale for their antifungal activity and a potential solution to the growing problem of drug resistance. This technical guide has summarized the current knowledge on the synthesis, SAR, mechanism of action, and experimental evaluation of these compounds.

Future research should focus on:

-

Synthesis and screening of a larger library of BHBM analogues to establish a more detailed SAR and optimize antifungal potency and selectivity.

-

Elucidation of the precise roles of APL5 and COS111 in the mechanism of action of BHBM.

-

Comprehensive in vivo pharmacokinetic and toxicology studies to assess the drug-like properties and safety profile of lead candidates.

-

Evaluation of the efficacy of lead compounds in various models of invasive fungal infections.

The continued investigation of BHBM analogues holds significant promise for the development of the next generation of antifungal therapies.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cryptococcus neoformans MAP kinase Mpk1 regulates cell integrity in response to antifungal drugs and loss of calcineurin function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BHBM

For Researchers, Scientists, and Drug Development Professionals

Introduction

BHBM, with the full chemical name N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, is an aromatic acylhydrazone that has been identified as a potent antifungal agent. Its primary mechanism of action is the inhibition of glucosylceramide (GlcCer) synthesis in fungi, a pathway crucial for fungal cell division and virulence. This document provides detailed protocols for the preparation, storage, and application of BHBM in microbiological and preclinical research.

Chemical Properties of BHBM

A summary of the key chemical properties of BHBM is presented in the table below.

| Property | Value |

| Chemical Name | N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide |

| Molecular Formula | C₁₅H₁₃BrN₂O₂ |

| Molecular Weight | 333.2 g/mol |

| CAS Number | 302807-84-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Preparation of BHBM Stock Solutions

Materials:

-

BHBM powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

Weighing BHBM: In a sterile environment, accurately weigh the desired amount of BHBM powder using a calibrated analytical balance.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the BHBM powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

-

Vortexing: Vortex the solution thoroughly until the BHBM is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Note on Solvent Concentration: When using BHBM in cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Storage of BHBM Solutions

The stability of BHBM in solution is critical for obtaining reproducible experimental results. The following storage conditions are recommended based on general practices for acylhydrazone compounds.

| Storage Condition | Recommended Temperature | Duration | Notes |

| Solid (Powder) | Room Temperature | Long-term | Store in a desiccator to protect from moisture. |

| Stock Solution (in DMSO) | -20°C | Short-term (weeks to months) | Protect from light. Minimize freeze-thaw cycles. |

| Stock Solution (in DMSO) | -80°C | Long-term (months to years) | Preferred for long-term storage to ensure stability. |

Stability Considerations: Acylhydrazone compounds are generally stable in the solid state. In solution, they can be susceptible to hydrolysis, particularly in acidic aqueous environments and at elevated temperatures.[2][3] It is recommended to prepare fresh dilutions from the frozen stock for each experiment.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing